molecular formula C12H14N2 B1328792 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole CAS No. 7546-78-3

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole

Cat. No.: B1328792
CAS No.: 7546-78-3
M. Wt: 186.25 g/mol
InChI Key: NGUNYFTXLWTSNC-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole is a heterocyclic compound with the molecular formula C12H14N2This compound has garnered interest due to its potential biological activities and its role as a scaffold for drug development .

Mechanism of Action

Target of Action

The primary targets of 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

This compound interacts with its targets by inhibiting their activity . It has been found that the compound and its derivatives can inhibit both AChE and BChE, with a structure-dependent selectivity towards BChE . This inhibition results in an increase in acetylcholine levels, which can help improve cognitive function .

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway . This pathway is involved in the transmission of nerve impulses in the brain. By inhibiting the enzymes that break down acetylcholine, the compound increases the availability of this neurotransmitter, enhancing nerve impulse transmission .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, the compound’s molecular weight (186.259) suggests it may have favorable pharmacokinetic properties . The molecular weight is within the range typically associated with good absorption and distribution characteristics .

Result of Action

The inhibition of AChE and BChE by this compound leads to increased acetylcholine levels . This can result in improved cognitive function, making the compound potentially useful in the treatment of conditions like Alzheimer’s disease . Moreover, certain derivatives of the compound have shown neuroprotective effects, further suggesting potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole can be synthesized through various synthetic routes. One common method involves the Fischer cyclization of arylhydrazones of 1-methyl-1-azacyclopentan-4-one . This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.

Another approach involves the expansion of the ring of 1-methyl-4-piperidone with diazomethane, followed by cyclization . This method also requires careful control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.

Comparison with Similar Compounds

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole can be compared with other similar compounds, such as:

These similar compounds highlight the versatility of the hexahydroazepinoindole scaffold and its potential for further modification and application in various fields.

Properties

IUPAC Name

1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-4-11-9(3-1)10-5-7-13-8-6-12(10)14-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUNYFTXLWTSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274826
Record name 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7546-78-3
Record name 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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